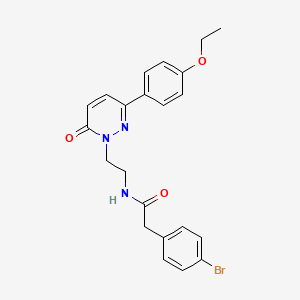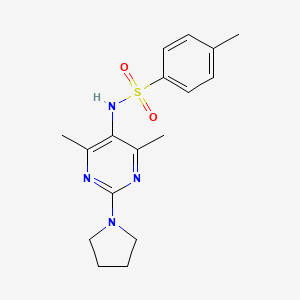![molecular formula C12H18N4O2 B2924301 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide CAS No. 1210020-22-6](/img/structure/B2924301.png)
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide is a complex organic compound belonging to the class of pyrazolopyridines. This compound features a pyrazolo[3,4-b]pyridine core with a methyl group at the 1 and 5 positions and an isobutyramide moiety attached to the 3-position. It has garnered interest in scientific research due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the appropriate pyrazolopyridine derivative and isobutyric acid or its derivatives.
Reaction Conditions: The reaction involves the formation of an amide bond through a coupling reaction, often facilitated by reagents such as carbodiimides (e.g., DCC, EDC) or coupling agents like HATU.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like KMnO₄ or CrO₃.
Reduction: Reduction reactions can be performed using reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolopyridine ring, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, H₂
Substitution: AlCl₃, HCl, MeOH
Major Products Formed:
Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduced forms, such as alcohols or amines.
Substitution: Substituted pyrazolopyridines with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has shown potential as a bioactive molecule, with studies investigating its effects on various biological targets. Medicine: Research has explored its use in drug development, particularly for its potential anti-inflammatory, anticancer, and antimicrobial properties. Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to its observed biological activities.
Comparación Con Compuestos Similares
Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.
Quinolones: These compounds also contain a fused heterocyclic ring system and are known for their pharmaceutical applications.
Pyrazolopyridines: Other derivatives within this class may have varying substituents and biological activities.
Uniqueness: N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide stands out due to its specific substitution pattern and the presence of the isobutyramide group, which may confer unique chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to fully understand its properties and harness its full potential.
Propiedades
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-6(2)11(17)13-9-8-5-7(3)12(18)14-10(8)16(4)15-9/h6-7H,5H2,1-4H3,(H,14,18)(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLYWTMSNYRMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione](/img/structure/B2924218.png)
![methyl 4-{[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2924219.png)
![4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2924222.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2924224.png)



![N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2924231.png)
![2-fluoro-N-[4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2924232.png)

![2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2924234.png)


![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2924241.png)
